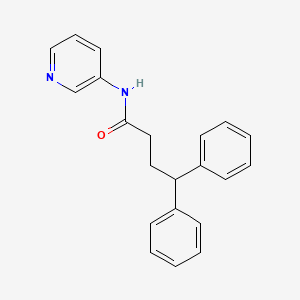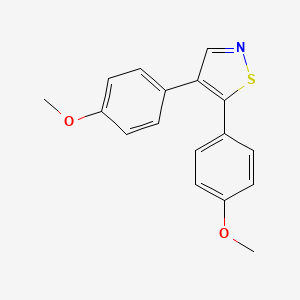![molecular formula C15H19N3O2 B10843931 4-[2-(4-Imidazol-1-yl-phenoxy)-ethyl]-morpholine](/img/structure/B10843931.png)
4-[2-(4-Imidazol-1-yl-phenoxy)-ethyl]-morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-イミダゾール-1-イル-フェノキシ)-エチル]-モルホリンは、フェニルイミダゾール類に属する有機化合物です。この化合物は、エチル鎖を介してモルホリン環に結合したフェノキシ基に結合したイミダゾール環の存在を特徴としています。この化合物のユニークな構造は、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路および反応条件: 4-[2-(4-イミダゾール-1-イル-フェノキシ)-エチル]-モルホリンの合成は、一般的に次の手順が含まれます。
イミダゾール環の形成: イミダゾール環は、ニッケル触媒の存在下でのアミドニトリルの環化によって合成できます。
フェノキシ基の付加: フェノキシ基は、適切なハロゲン化物とフェノール誘導体が反応する求核置換反応によって導入されます。
エチル鎖の結合: エチル鎖は、エチルハロゲン化物がフェノキシ基と反応するアルキル化反応によって導入されます。
モルホリン環の形成: 最後のステップは、適切なアミンとエポキシドを含む環化反応によってモルホリン環を形成することです。
工業的生産方法: 4-[2-(4-イミダゾール-1-イル-フェノキシ)-エチル]-モルホリンの工業的生産には、同様の合成経路を使用できますが、大規模生産用に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、反応効率を高める触媒の使用が含まれます。
反応の種類:
酸化: イミダゾール環は酸化反応を起こすことができ、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、イミダゾール環に対して実行して、還元誘導体を得ることができます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、多くの場合、ハロゲン化アルキルと適切な塩基を使用します。
主要な生成物: これらの反応から生成される主要な生成物には、4-[2-(4-イミダゾール-1-イル-フェノキシ)-エチル]-モルホリンのさまざまな酸化、還元、および置換誘導体があります。
4. 科学研究における用途
4-[2-(4-イミダゾール-1-イル-フェノキシ)-エチル]-モルホリンは、科学研究で幅広い用途があります。
科学的研究の応用
4-[2-(4-Imidazol-1-yl-phenoxy)-ethyl]-morpholine has a wide range of applications in scientific research:
作用機序
4-[2-(4-イミダゾール-1-イル-フェノキシ)-エチル]-モルホリンの作用機序には、特定の分子標的および経路との相互作用が含まれます。
類似の化合物:
- 4-(1,3-ベンゾジオキソール-5-イルオキシ)-2-[4-(1H-イミダゾール-1-イル)フェノキシ]-6-メチルピリミジン
- 4-(1H-イミダゾール-1-イル)フェノール
- **5-(4-(1H-イミダゾール-1-イル)フェニル)-2H-テトラゾール
比較: 4-[2-(4-イミダゾール-1-イル-フェノキシ)-エチル]-モルホリンは、イミダゾール、フェノキシ、およびモルホリン部分の特定の組み合わせによってユニークです。このユニークな構造は、さまざまな用途に役立つ独特の化学的および生物学的特性を与えます。類似の化合物と比較して、反応性、安定性、および生物活性プロファイルが異なる場合があります。
類似化合物との比較
- **4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine
- **4-(1H-Imidazol-1-yl)phenol
- **5-(4-(1H-imidazol-1-yl)phenyl)-2H-tetrazole
Comparison: 4-[2-(4-Imidazol-1-yl-phenoxy)-ethyl]-morpholine is unique due to its specific combination of the imidazole, phenoxy, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles.
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
4-[2-(4-imidazol-1-ylphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C15H19N3O2/c1-3-15(4-2-14(1)18-6-5-16-13-18)20-12-9-17-7-10-19-11-8-17/h1-6,13H,7-12H2 |
InChIキー |
PXFGMZGVHWPLCC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=CC=C(C=C2)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843866.png)


![4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843895.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylhex-1-enyl]phenol](/img/structure/B10843920.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol](/img/structure/B10843927.png)
![4-[2-(4-Phenyl-butoxy)-ethyl]-phenol](/img/structure/B10843934.png)
![4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-pyridine](/img/structure/B10843935.png)
![4-[2-(4-Phenyl-butylamino)-ethyl]-phenol](/img/structure/B10843939.png)
![4-[4-(6-Methoxynaphthalen-2-yl)benzyl]pyridine](/img/structure/B10843944.png)
![4-[4-(Benzhydryloxy)benzoyl]benzoic acid](/img/structure/B10843949.png)
